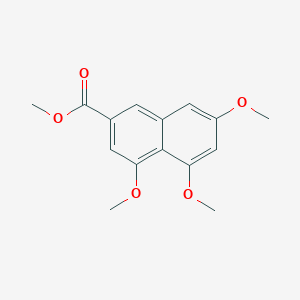
4,5,7-Trimethoxy-2-naphthalenecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-, methyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features three methoxy groups attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods can optimize reaction conditions, reduce waste, and improve yield. The use of advanced catalysts and automated systems can further enhance the efficiency of industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Products include 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-, and its corresponding aldehydes.
Reduction: The primary product is 2-Naphthalenemethanol, 4,5,7-trimethoxy-.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-, methyl ester involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-, methyl ester
- 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-4,6,7-trimethoxy-, methyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-, methyl ester is unique due to the specific positions of its methoxy groups, which can influence its chemical reactivity and biological activity. The presence of three methoxy groups in distinct positions can lead to different interactions with reagents and biological targets compared to its analogs.
Propiedades
Fórmula molecular |
C15H16O5 |
|---|---|
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
methyl 4,5,7-trimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-17-11-6-9-5-10(15(16)20-4)7-12(18-2)14(9)13(8-11)19-3/h5-8H,1-4H3 |
Clave InChI |
ANWWNAFKKQFJGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=CC(=C2C(=C1)OC)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



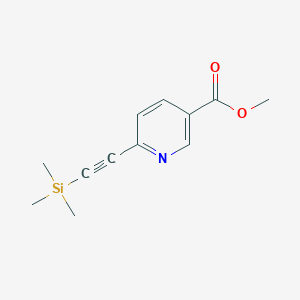
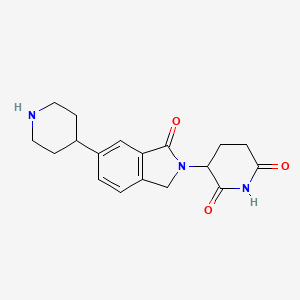
methanone](/img/structure/B13927838.png)
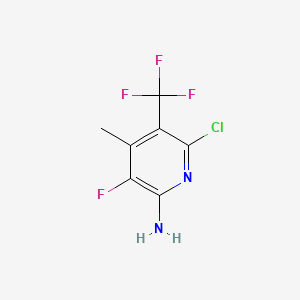
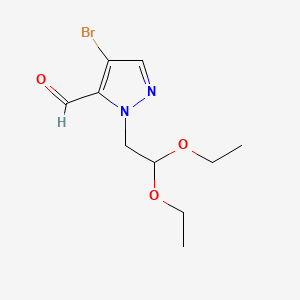
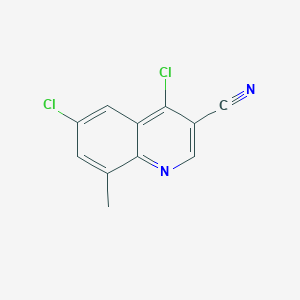
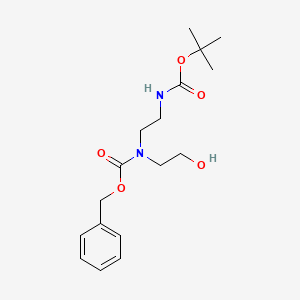
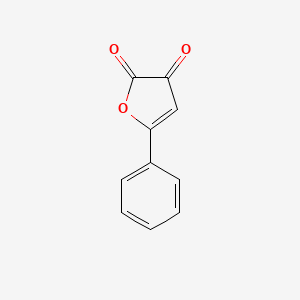
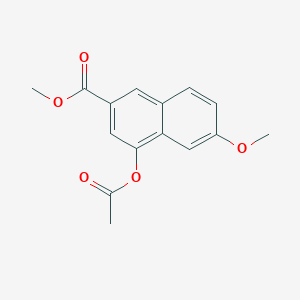
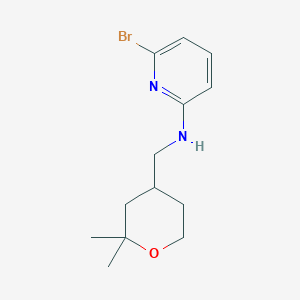

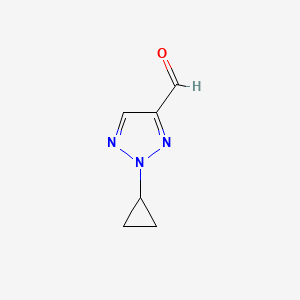
![Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13927879.png)
